(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
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Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Mode of Action
The mode of action of a compound is determined by its interaction with its biological target. The 1,2,4-oxadiazole ring in the compound could potentially interact with various biological targets, influencing their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a 1,2,4-oxadiazole ring have been found to interact with a variety of biochemical pathways, depending on their specific target .
Biological Activity
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C16H20N4O\
Molecular Weight : 284.36 g/mol
The structure features a piperidine ring linked to both a cyclopropyl-substituted oxadiazole and a methylthiazole. The presence of these heterocycles is significant as they contribute to the compound's biological activity.
Target Interactions
Compounds containing the 1,2,4-oxadiazole motif have been shown to interact with various biological targets:
- Enzyme Inhibition : Oxadiazoles exhibit inhibitory activity against enzymes such as carbonic anhydrases (CA), histone deacetylases (HDACs), and butyrylcholinesterase (BChE) .
- Receptor Modulation : The thiazole component may influence G protein-coupled receptors (GPCRs), potentially affecting intracellular signaling pathways .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its structural diversity. For instance:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : The oxadiazole derivatives have shown activity against bacterial strains, including Mycobacterium tuberculosis, indicating their potential use in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- Cytotoxicity Assays : Compounds similar to the target molecule have exhibited IC50 values ranging from 1.61 µg/mL to 92.4 µM against various cancer cell lines, including HeLa and CaCo-2 .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 1 | HeLa | 92.4 |
Compound 2 | CaCo-2 | 1.61 |
Compound 3 | MCF7 | 1.98 |
Antimicrobial Activity
Research indicates that oxadiazole derivatives can inhibit the growth of pathogens:
- Activity Against M. tuberculosis : Specific derivatives have shown effectiveness against monoresistant strains with favorable pharmacokinetic profiles .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds with similar structures possess good bioavailability and metabolic stability:
- Half-life (T1/2) : Approximately 1.63 hours.
- Maximum Concentration (Cmax) : Noted at around 2503.25 ng/mL in plasma following administration .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines, demonstrating significant antiproliferative properties.
- Antimicrobial Efficacy : Research has shown that oxadiazole-containing compounds exhibit broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
- Neuroprotective Effects : Some thiazole derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-14(23-9-17-10)16(21)20-6-2-3-11(8-20)7-13-18-15(19-22-13)12-4-5-12/h9,11-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQNIWXKDJEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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